5-Bromo-1-chloro-2,3-difluorobenzene
Overview
Description
5-Bromo-1-chloro-2,3-difluorobenzene: is an organic compound with the molecular formula C6H2BrClF2 It is a halogenated benzene derivative, characterized by the presence of bromine, chlorine, and fluorine atoms attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-1-chloro-2,3-difluorobenzene typically involves halogenation reactions. One common method is the bromination of 1-chloro-2,3-difluorobenzene using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is usually carried out in an inert solvent such as carbon tetrachloride or chloroform at a controlled temperature to ensure selective bromination at the desired position on the benzene ring .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-1-chloro-2,3-difluorobenzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine or chlorine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Electrophilic Aromatic Substitution:
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are commonly used.
Electrophilic Aromatic Substitution: Reagents such as nitric acid, sulfuric acid, or acyl chlorides in the presence of a Lewis acid catalyst like aluminum chloride are employed.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride (LiAlH4) are used.
Major Products Formed:
Nucleophilic Substitution: Products include substituted benzene derivatives with nucleophiles replacing the halogen atoms.
Electrophilic Aromatic Substitution: Products include nitro, sulfonyl, or acyl derivatives of the benzene ring.
Oxidation and Reduction: Products include various oxidized or reduced forms of the compound, depending on the specific reaction.
Scientific Research Applications
Chemistry: 5-Bromo-1-chloro-2,3-difluorobenzene is used as a building block in the synthesis of more complex organic molecules. Its unique halogenation pattern makes it a valuable intermediate in the preparation of pharmaceuticals, agrochemicals, and materials science .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a precursor in the synthesis of biologically active molecules. It can be used to introduce halogen atoms into drug candidates, which can enhance their pharmacokinetic properties and biological activity .
Industry: The compound is used in the production of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for applications in the development of polymers, coatings, and electronic materials .
Mechanism of Action
The mechanism of action of 5-Bromo-1-chloro-2,3-difluorobenzene in chemical reactions involves the interaction of its halogen atoms with various reagents. In nucleophilic substitution reactions, the halogen atoms act as leaving groups, allowing nucleophiles to attack the benzene ring. In electrophilic aromatic substitution reactions, the electron-withdrawing effects of the halogen atoms influence the reactivity of the benzene ring, directing electrophiles to specific positions .
Comparison with Similar Compounds
- 1-Bromo-2,3-difluorobenzene
- 1-Chloro-2,3-difluorobenzene
- 1-Bromo-3-chloro-2,4-difluorobenzene
- 1-Bromo-4-chloro-2,3-difluorobenzene
Comparison: 5-Bromo-1-chloro-2,3-difluorobenzene is unique due to the specific arrangement of bromine, chlorine, and fluorine atoms on the benzene ring. This unique halogenation pattern imparts distinct reactivity and properties compared to other similar compounds. For example, the presence of both bromine and chlorine atoms allows for selective reactions that may not be possible with compounds containing only one type of halogen .
Properties
IUPAC Name |
5-bromo-1-chloro-2,3-difluorobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrClF2/c7-3-1-4(8)6(10)5(9)2-3/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDUBECXVUHRWLM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)F)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrClF2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80679213 | |
Record name | 5-Bromo-1-chloro-2,3-difluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80679213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.43 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1060813-07-1 | |
Record name | 5-Bromo-1-chloro-2,3-difluorobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1060813-07-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-1-chloro-2,3-difluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80679213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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